Chitotetraose Tetradecaacetate
Overview
Description
Chitotetraose Tetradecaacetate is a derivative of chitooligosaccharides, specifically a modified version of chitin. Chitin is a long-chain polymer found in the cell walls of fungi, insects, and crustaceans. This compound is known for its high solubility and has a molecular formula of C52H74N4O31 with a molecular weight of 1251.15 .
Mechanism of Action
Target of Action
Chitotetraose Tetradecaacetate primarily targets the Conserved Symbiosis Signaling Pathway (CSSP) in the roots of actinorhizal host plants . This pathway is crucial for the symbiotic relationship between plants and microorganisms, including arbuscular mycorrhizal (AM) fungi and nitrogen-fixing bacteria .
Mode of Action
The compound mimics the exudates of AM fungi, thereby activating the CSSP in the epidermal root cells targeted by these fungi . This activation is more efficient than that elicited by AM fungal lipo-chitooligosaccharides .
Biochemical Pathways
The activation of the CSSP by this compound affects the symbiotic signaling responses to AM fungi in the roots of actinorhizal host plants . This activation likely plays a role during the initial stages of the AM association .
Pharmacokinetics
Their oral bioavailability is relatively low .
Result of Action
The activation of the CSSP by this compound facilitates the symbiotic relationship between actinorhizal host plants and microorganisms, contributing to the plants’ nutrient uptake . This could potentially enhance the plants’ growth and health.
Action Environment
It is known that the compound should be stored in a dry and well-ventilated place at a temperature of 2-8°c , suggesting that its stability and efficacy may be affected by factors such as humidity and temperature.
Biochemical Analysis
Biochemical Properties
Chitotetraose Tetradecaacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, a new chitosanase (CscA) from Kitasatospora setae KM-6054 was found to have the highest sequence identity (87.7%) with the chitosanase from Amycolatopsis sp. CsO-2 . This interaction is crucial for the efficient preparation of chitosan oligosaccharides .
Cellular Effects
It is known that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it interacts with the chitosanase enzyme, influencing its activity .
Temporal Effects in Laboratory Settings
It is known that it can efficiently degrade chitosan to chitosan oligosaccharides in a relatively short period of time .
Dosage Effects in Animal Models
It is known that it has a high yield of chitosan oligosaccharides with high degree of polymerization such as chitotetraose and chitopentaose .
Metabolic Pathways
It is known that it interacts with enzymes such as chitosanase .
Transport and Distribution
It is known that it can efficiently degrade chitosan to chitosan oligosaccharides .
Subcellular Localization
It is known that it interacts with the chitosanase enzyme, influencing its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chitotetraose Tetradecaacetate is synthesized through the acetylation of chitotetraose. The process involves the reaction of chitotetraose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under controlled temperature conditions to ensure complete acetylation of the hydroxyl groups on the chitotetraose molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale acetylation processes. These processes are optimized for high yield and purity, often employing advanced techniques such as microwave heating to enhance reaction rates and reduce the use of oxidative reagents .
Chemical Reactions Analysis
Types of Reactions
Chitotetraose Tetradecaacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride for acetylation, sodium borohydride for reduction, and various oxidizing agents for oxidation. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
Scientific Research Applications
Chitotetraose Tetradecaacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of other complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its high solubility and biocompatibility.
Comparison with Similar Compounds
Similar Compounds
Chitobiose: A disaccharide derivative of chitin.
Chitotriose: A trisaccharide derivative of chitin.
Chitopentaose: A pentasaccharide derivative of chitin.
Uniqueness
Chitotetraose Tetradecaacetate is unique due to its high degree of acetylation, which enhances its solubility and reactivity compared to other chitooligosaccharides. This makes it particularly useful in applications requiring high solubility and specific reactivity .
Properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H74N4O31/c1-19(57)53-37-46(77-29(11)67)42(34(16-72-24(6)62)81-49(37)80-32(14)70)85-51-39(55-21(3)59)48(79-31(13)69)44(36(83-51)18-74-26(8)64)87-52-40(56-22(4)60)47(78-30(12)68)43(35(84-52)17-73-25(7)63)86-50-38(54-20(2)58)45(76-28(10)66)41(75-27(9)65)33(82-50)15-71-23(5)61/h33-52H,15-18H2,1-14H3,(H,53,57)(H,54,58)(H,55,59)(H,56,60)/t33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50+,51+,52+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGWXILTVZPHON-KEMNZMDTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC3C(OC(C(C3OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H74N4O31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1251.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117399-51-6 | |
Record name | β-D-Glucopyranose, O-3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-, 1,3,6-triacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117399-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Q1: What is the significance of Chitotetraose Tetradecaacetate in the synthesis of the novel lysozyme substrate?
A1: this compound (4) serves as a crucial starting material in synthesizing 4-Methylcoumarin-7-yloxy tetra-N-acetyl-β-chitotetraoside (10), a novel fluorogenic substrate for lysozyme activity assays []. The synthesis involves isolating this compound (4) from chitin using Sephadex LH-20 column chromatography after acetolysis. This isolation is essential as it provides the backbone structure for the subsequent chemical modifications leading to the final product.
Q2: How is this compound obtained and purified from chitin?
A2: The research describes a process where chitin undergoes acetolysis, breaking it down into smaller units. Following acetolysis, the desired product, this compound (4), is separated and purified from the mixture using Sephadex LH-20 column chromatography []. This technique effectively isolates the target compound based on its size and affinity to the column material.
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